N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that features a benzo[d]thiazole ring, a phenylthio group, and a pyridin-2-ylmethyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of phenylthio group: The phenylthio group can be introduced via a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.
Attachment of pyridin-2-ylmethyl group: This step involves the alkylation of the benzo[d]thiazole derivative with a pyridin-2-ylmethyl halide.
Formation of propanamide backbone: The final step involves the amidation reaction, where the intermediate product is reacted with a propanoyl chloride or an equivalent reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The benzo[d]thiazole ring and pyridin-2-ylmethyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylthio group may also play a role in binding to hydrophobic pockets within the target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-3-(phenylthio)propanamide: Lacks the pyridin-2-ylmethyl group, which may affect its binding affinity and specificity.
N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-methylpropanamide: Contains a methyl group instead of the pyridin-2-ylmethyl group, potentially altering its chemical properties and biological activity.
N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide: The position of the pyridinyl group is different, which may influence its interaction with molecular targets.
Uniqueness
N-(benzo[d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-2-ylmethyl)propanamide is unique due to the presence of the pyridin-2-ylmethyl group, which can enhance its binding affinity and specificity towards certain biological targets
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-phenylsulfanyl-N-(pyridin-2-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c26-21(13-15-27-18-9-2-1-3-10-18)25(16-17-8-6-7-14-23-17)22-24-19-11-4-5-12-20(19)28-22/h1-12,14H,13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTKHJASCDUUSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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